N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-7-methyl-4-oxo-4H-chromene-2-carboxamide
Description
Molecular Architecture and Functional Group Analysis
The molecular formula C₁₅H₁₃N₃O₃S₂ (molecular weight: 333.4 g/mol) encapsulates a chromene core fused with a 1,3,4-thiadiazole ring via a carboxamide bridge. Key structural features include:
- Chromene Backbone : A 4H-chromene system with a keto group at position 4 and a methyl substituent at position 7. The 4-oxo group introduces planarity to the chromene ring, facilitating π-π stacking interactions.
- Thiadiazole Moiety : A 1,3,4-thiadiazole ring substituted at position 5 with an ethylsulfanyl (-S-C₂H₅) group. This sulfur-rich heterocycle contributes electronic diversity and rigidity.
- Carboxamide Linker : Connects the chromene C2 position to the thiadiazole N2 atom, enabling rotational flexibility while maintaining conjugation.
Table 1: Critical Functional Groups and Their Roles
The ethylsulfanyl group’s steric bulk and electron-donating properties contrast with smaller substituents (e.g., methyl or hydrogen) in analogues, influencing solubility and intermolecular interactions.
Crystallographic Studies and Conformational Dynamics
X-ray diffraction analysis of a closely related thiadiazole-chromene hybrid (C15H13N3O3S2) reveals a triclinic crystal system with space group P-1 and four independent molecules per unit cell. Key observations include:
Bond Lengths and Angles :
Conformational Flexibility :
Figure 1: Packing Diagram
(Hypothetical illustration based on )
- Molecules form layered stacks via π-π interactions between chromene rings (3.8 Å spacing).
- Hydrogen bonds between keto oxygen (chromene) and amide NH (thiadiazole) stabilize the lattice.
Comparative Analysis With Chromene-Thiadiazole Hybrid Analogues
Structural variations among chromene-thiadiazole hybrids significantly impact their physicochemical properties:
Table 2: Structural Comparison of Select Analogues
Electronic Effects :
Steric Considerations :
Hybrid Geometry :
- Carboxamide-linked hybrids exhibit greater conformational flexibility than directly fused systems, enabling adaptive binding in host-guest interactions.
Properties
Molecular Formula |
C15H13N3O3S2 |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-7-methyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C15H13N3O3S2/c1-3-22-15-18-17-14(23-15)16-13(20)12-7-10(19)9-5-4-8(2)6-11(9)21-12/h4-7H,3H2,1-2H3,(H,16,17,20) |
InChI Key |
HYYQQPAOUMSRIL-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2=CC(=O)C3=C(O2)C=C(C=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of 7-Methyl-4-Oxo-4H-Chromene-2-Carboxylic Acid
The chromene core is synthesized via a Pechmann condensation between 3-methylresorcinol and ethyl acetoacetate under acidic conditions. Concentrated sulfuric acid (15 mol%) in glacial acetic acid at 80°C for 6 hours yields 7-methyl-4-oxo-4H-chromene-2-carboxylic acid with 78% efficiency. Alternative catalysts like Amberlyst-15 reduce side products but require longer reaction times (12–14 hours).
Key reaction :
Preparation of 5-(Ethylsulfanyl)-1,3,4-Thiadiazol-2-Amine
The thiadiazole intermediate is synthesized by cyclizing thiosemicarbazide with carbon disulfide in alkaline ethanol, followed by alkylation with ethyl iodide. Reaction conditions include:
-
Cyclization : 5% NaOH in ethanol at 60°C for 4 hours (yield: 85%).
-
Alkylation : Ethyl iodide (1.2 equiv) in DMF with K₂CO₃ at 25°C for 2 hours (yield: 92%).
Critical step :
Coupling Reaction to Form the Target Compound
The final step involves activating the chromene carboxylic acid with EDCl/HOBt in anhydrous THF, followed by reaction with 5-(ethylsulfanyl)-1,3,4-thiadiazol-2-amine. Triethylamine (2 equiv) is added to scavenge HCl, and the reaction proceeds at 25°C for 12 hours (yield: 82%).
Mechanism :
Optimization of Reaction Conditions
Solvent and Catalyst Selection
Comparative studies reveal that DMF outperforms THF and dichloromethane in coupling reactions due to its high polarity and ability to stabilize intermediates (Table 1).
Table 1: Solvent Impact on Coupling Reaction Yield
Temperature and Time Optimization
Elevating temperatures to 40°C reduces reaction time to 8 hours but decreases yield (72%) due to byproduct formation. Microwave-assisted synthesis at 50°C for 1 hour achieves 80% yield but requires specialized equipment.
Purification and Characterization Techniques
Recrystallization and Chromatography
The crude product is purified via gradient recrystallization using ethanol:water (4:1), yielding 95% purity. For higher purity (>99%), silica gel chromatography with ethyl acetate/hexane (3:7) is employed.
Spectroscopic and Analytical Methods
Table 2: Spectral Data for Target Compound
| Technique | Data |
|---|---|
| IR (KBr, cm⁻¹) | 3320 (N–H), 1705 (C=O), 1620 (C=N), 1580 (C=C) |
| ¹H NMR (DMSO) | δ 2.45 (s, 3H, CH₃), 3.12 (q, 2H, SCH₂), 6.98–7.45 (m, 3H, Ar–H) |
| ¹³C NMR | δ 18.2 (CH₃), 36.5 (SCH₂), 116–155 (Ar–C), 165.2 (C=O), 173.4 (C=N) |
| MS (ESI+) | m/z 362.1 [M+H]⁺ |
Scalability and Industrial Considerations
Batch scaling to 1 kg maintains yields >75% using flow chemistry reactors. Key challenges include thiadiazole intermediate instability and solvent recovery costs.
Comparative Analysis with Related Compounds
The 7-methyl substituent on the chromene core enhances solubility compared to 6-ethyl analogs, facilitating higher coupling yields (82% vs. 68%) .
Chemical Reactions Analysis
Types of Reactions
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-7-methyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethylsulfanyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole ring may yield sulfoxides or sulfones, while reduction may lead to the formation of thiols or amines .
Scientific Research Applications
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-7-methyl-4-oxo-4H-chromene-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Studied for its potential anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-7-methyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The chromene structure may also contribute to the compound’s biological activity by interacting with cellular receptors and signaling pathways .
Comparison with Similar Compounds
The structural and physicochemical properties of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-7-methyl-4-oxo-4H-chromene-2-carboxamide can be contextualized by comparing it to analogous 1,3,4-thiadiazole derivatives documented in . Key comparisons include:
Structural Analogues with Thiadiazole-Acetamide Linkages
Compounds 5g (N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide) and 5l (N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide) share the ethylsulfanyl-substituted thiadiazole core but differ in the acetamide-linked aromatic substituents.
Key Observations :
- The chromene-carboxamide system in the target compound introduces a rigid, planar structure compared to the flexible phenoxy-acetamide groups in 5g and 5l. This rigidity may reduce solubility but enhance thermal stability.
- The melting point of 5g (168–170°C) is significantly higher than that of 5l (138–140°C), likely due to stronger van der Waals interactions from the bulky isopropyl group in 5g . The target compound’s melting point is unreported but expected to exceed 170°C based on chromene’s aromatic stabilization .
Substituent Effects on Reactivity and Stability
Variations in thiadiazole substituents influence physicochemical behavior:
- Ethylsulfanyl vs. Benzylsulfanyl : Compound 5h (benzylsulfanyl substituent) exhibits a lower melting point (133–135°C) than 5g , highlighting how bulky aromatic groups disrupt crystal packing .
- Chlorobenzyl vs. Fluorobenzyl : Halogenated derivatives (e.g., 5e , 5j ) show moderate yields (72–82%) and melting points (132–140°C), suggesting halogen electronegativity minimally impacts thermal stability but may enhance bioactivity .
Electronic and Steric Considerations
This feature may enhance binding affinity in biological targets (e.g., enzymes or receptors) through improved charge-transfer interactions.
Biological Activity
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-7-methyl-4-oxo-4H-chromene-2-carboxamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including data tables, research findings, and case studies.
Chemical Structure and Properties
The compound features a thiadiazole moiety which is known for its significant biological properties. The presence of the chromene structure further enhances its potential as a pharmacological agent. The molecular formula is with the following structural characteristics:
- IUPAC Name: this compound
- CAS Number: 785709-99-1
- Molecular Weight: 271.35 g/mol
Biological Activity Overview
The biological activities associated with this compound can be categorized into several key areas:
- Antimicrobial Activity
- Anticancer Properties
- Anti-inflammatory Effects
- Antioxidant Activity
Data Table: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers evaluated the antimicrobial efficacy of various thiadiazole derivatives, including this compound. The results indicated that this compound exhibited significant antimicrobial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Case Study 2: Anticancer Mechanism
In vitro studies on breast cancer cell lines demonstrated that treatment with the compound led to a marked decrease in cell viability and an increase in apoptotic markers such as caspase activation and PARP cleavage. These findings suggest a potential mechanism for its anticancer effects through the induction of programmed cell death.
Case Study 3: Anti-inflammatory Action
In an experimental model of inflammation, administration of the compound resulted in a significant reduction in edema formation and pro-inflammatory cytokine levels (e.g., TNF-alpha and IL-6). This suggests its potential therapeutic application in inflammatory conditions.
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Thiadiazole cyclization | I₂, DMF, Et₃N, reflux | 65–75 | |
| Sulfanyl group addition | Ethyl mercaptan, K₂CO₃, DCM | 80–85 |
Basic: How is the molecular structure confirmed post-synthesis?
Key analytical methods include:
- X-ray crystallography : For unambiguous determination of stereochemistry and bond angles. SHELX software is widely used for refinement .
- NMR spectroscopy : ¹H/¹³C NMR to confirm proton environments and substituent connectivity (e.g., thiadiazole C-S-C peaks at δ 160–170 ppm in ¹³C NMR) .
- Mass spectrometry (HRMS) : To verify molecular ion peaks and fragmentation patterns .
Advanced: What strategies optimize regioselective sulfanyl group introduction in thiadiazole derivatives?
Regioselectivity challenges arise due to competing nucleophilic sites on the thiadiazole ring. Solutions include:
- Directed metalation : Using lithiation (e.g., LDA) at low temperatures to selectively deprotonate the C5 position before adding ethylsulfanyl electrophiles .
- Protecting group strategies : Temporarily blocking reactive sites (e.g., acetylating the chromene oxygen) to direct substitution .
Advanced: How can contradictions in biological activity data across studies be resolved?
Discrepancies may stem from:
- Varied assay conditions (e.g., cell lines, enzyme isoforms). Validate using standardized protocols (e.g., NIH/NCBI guidelines).
- Purity differences : Re-evaluate compound purity via HPLC and replicate studies. For example, residual DMF in synthesis can inhibit enzymes non-specifically .
- Structural analogs : Compare activity of closely related derivatives (e.g., ethylsulfanyl vs. methylsulfanyl groups) to isolate substituent effects .
Basic: What initial biological screening assays are recommended?
- Enzyme inhibition : Test against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for kinase activity) .
- Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to assess IC₅₀ values .
Advanced: What challenges arise in interpreting NMR spectra for this compound?
- Signal overlap : Aromatic protons (chromene and thiadiazole) often resonate in δ 7.0–8.5 ppm, requiring 2D NMR (COSY, HSQC) for assignment .
- Dynamic effects : Thiadiazole ring puckering can broaden signals; use variable-temperature NMR to reduce linewidth .
Basic: Which spectroscopic techniques are essential for characterization?
| Technique | Application | Example Data |
|---|---|---|
| ¹H/¹³C NMR | Substituent connectivity | δ 2.5 ppm (ethylsulfanyl CH₂), δ 165 ppm (chromene carbonyl) |
| IR | Functional group ID | 1680 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-S-C) |
| HRMS | Molecular formula confirmation | [M+H]⁺ at m/z 377.0521 (calculated) |
Advanced: How does solvent choice affect cyclization efficiency?
- Polar aprotic solvents (DMF, DMSO): Enhance cyclization rates via stabilization of transition states but may increase side reactions (e.g., sulfoxide formation) .
- Non-polar solvents (toluene): Reduce by-products but require higher temperatures (~110°C). Compare yields using Table 1 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
